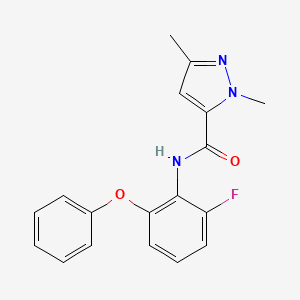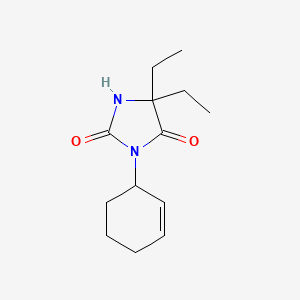
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide, commonly known as FLAP inhibitor, is a drug that has been extensively studied for its therapeutic potential in various inflammatory diseases. The drug works by inhibiting the activity of 5-lipoxygenase-activating protein (FLAP), which is responsible for the biosynthesis of leukotrienes, potent inflammatory mediators.
Mechanism of Action
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor works by inhibiting the activity of N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide, which is a protein that plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that are involved in various inflammatory diseases. By inhibiting the activity of N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide, N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor effectively reduces the production of leukotrienes, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor has been shown to effectively reduce inflammation in various animal models of inflammatory diseases. The drug has also been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma and COPD. N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor has also been shown to reduce atherosclerotic lesion formation in animal models of atherosclerosis.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor in lab experiments include its high potency and specificity for N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide, which makes it an ideal tool for studying the role of leukotrienes in various inflammatory diseases. The limitations of using N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor include its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
Future Directions
There are several future directions for N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor research. One direction is to study the efficacy of N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor in clinical trials for various inflammatory diseases. Another direction is to develop more potent and selective N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitors with improved pharmacokinetic properties. Additionally, further research is needed to better understand the role of leukotrienes in various inflammatory diseases and to identify new targets for drug development.
Synthesis Methods
The synthesis of N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor involves the reaction of 2-fluoro-6-phenoxybenzoic acid with 2,5-dimethylpyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final product.
Scientific Research Applications
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor has been extensively studied for its therapeutic potential in various inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and atherosclerosis. The drug has been shown to effectively reduce the production of leukotrienes, which are potent inflammatory mediators that play a crucial role in the pathogenesis of these diseases. N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor has also been studied for its potential in treating inflammatory bowel disease, psoriasis, and rheumatoid arthritis.
properties
IUPAC Name |
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-12-11-15(22(2)21-12)18(23)20-17-14(19)9-6-10-16(17)24-13-7-4-3-5-8-13/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPGJEVVENOGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C=CC=C2F)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)
![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)

![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![N-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573730.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)
![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)

![5-Ethyl-3-[[4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7573772.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)
![N-[(2,6-dichlorophenyl)methyl]-1-(3-ethyl-1H-pyrazol-5-yl)methanamine](/img/structure/B7573786.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573791.png)